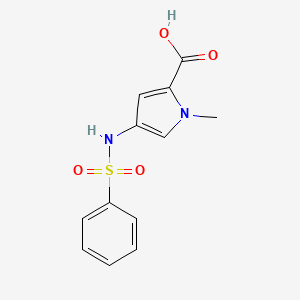
1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid
Cat. No. B8279838
M. Wt: 280.30 g/mol
InChI Key: SMIGQVHUEGCKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440954B2
Procedure details


1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (350 mg, 2.057 mmol) was dissolved in aqueous 1M sodium carbonate (15 ml, 15.00 mmol); 10% Pd/C (219 mg) was added, and the mixture was hydrogenated in a Parr apparatus at 40 psi for 2 hours. The catalyst was filtered off maintaining the mixture under nitrogen flow and the filtrate was collected in a cooled flask (ice bath). THF (20 ml) and benzenesulfonyl chloride (0.318 ml, 2.469 mmol) were added to the cooled solution and the resulting mixture was stirred at 0° C. for 0.5 hours and then at RT for 1 hour. The reaction mixture was extracted with Et2O and the organic layer was discarded. The aqueous layer was cautiously acidified by addition of solid KHSO4 to pH=3 and extracted twice with DCM. The combined organic layers were dried over Na2SO4 and the solvent was removed under vacuum to afford 1-methyl-4-(phenylsulfonamido)-1H-pyrrole-2-carboxylic acid (Int. 16) (540 mg, 1.927 mmol, MS/ESI+280.9 [MH]+), which was used without purification.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[CH:4]=[C:3]1[C:10]([OH:12])=[O:11].C(=O)([O-])[O-].[Na+].[Na+].[C:19]1([S:25](Cl)(=[O:27])=[O:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>[Pd].C1COCC1>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][S:25]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)(=[O:27])=[O:26])[CH:4]=[C:3]1[C:10]([OH:12])=[O:11] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
219 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Three
|
Name
|
|
|
Quantity
|
0.318 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred at 0° C. for 0.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the mixture under nitrogen flow
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was collected in a cooled flask (ice bath)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at RT for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with Et2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was cautiously acidified by addition of solid KHSO4 to pH=3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC(=C1)NS(=O)(=O)C1=CC=CC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.927 mmol | |
| AMOUNT: MASS | 540 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
